![molecular formula C10H19ClN2O2 B3027326 (R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride CAS No. 1286207-65-5](/img/structure/B3027326.png)
(R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride
Overview
Description
The compound contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom . It also contains an aminopiperidine moiety, which is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrofuran and aminopiperidine rings would contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The tetrahydrofuran ring could undergo reactions such as ring-opening , while the aminopiperidine moiety could participate in a variety of reactions due to the presence of the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrahydrofuran and aminopiperidine rings could affect properties such as solubility, stability, and reactivity .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Protein Kinase B (PKB) Inhibition: Fragment-based screening identified 7-azaindole as a protein kinase B (PKB) inhibitor scaffold. Through iterative crystallography of inhibitor-PKA-PKB chimera complexes, researchers improved the potency and selectivity of compounds. Notably, nanomolar inhibitors such as 6-(piperidin-1-yl)purine, 4-(piperidin-1-yl)-7-azaindole, and 4-(piperidin-1-yl)pyrrolo[2,3-d]pyrimidine were identified. These compounds exhibit antiproliferative activity and pathway inhibition in cells .
Divergence in Binding Mode: Interestingly, compounds containing 4-aminopiperidine showed selectivity for PKB over PKA. The most PKB-selective inhibitor (30-fold) exhibited distinct bound conformations between PKA and PKA-PKB chimera. This highlights the potential for fine-tuning PKB inhibition using this compound .
Chemical Synthesis and Oxidation Methods
The compound’s structure includes a tetrahydrofuran (THF) ring, which is amenable to oxidative processes. Here’s a relevant aspect:
- Oxidative Cyclization : THF- and THP-diols can be synthesized through ruthenium- and osmium-catalyzed oxidative cyclization of 1,5- and 1,6-dienes, respectively. The process allows regioselective bis-ketoacyloxylation of the starting diene, leading to bis-α-acyloxy-1,4- and -1,5-diketones. These derivatives remain largely unexplored, but their potential for synthetic goals is intriguing .
Chemical Characterization and Spectroscopy
The compound’s characterization involves various spectroscopic methods. Here’s a brief overview:
- Characterization : The new derivative was fully characterized by spectroscopic techniques, including 1H-NMR, 13C-NMR, FTIR, and HRESIMS. These methods provide valuable insights into the compound’s structure and functional groups .
Mechanism of Action
Target of Action
Related compounds have been found to interact with various biological targets
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to related compounds, potentially leading to changes in cellular processes . More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Result of Action
The effects would likely depend on the specific targets and mode of action of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its targets and its overall stability .
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[(2R)-oxolan-2-yl]methanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9;/h8-9H,1-7,11H2;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCHGFSZHMBEMG-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)N2CCC(CC2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(4-Aminopiperidin-1-yl)(tetrahydrofuran-2-yl)methanone hydrochloride | |
CAS RN |
1286207-65-5 | |
Record name | Methanone, (4-amino-1-piperidinyl)[(2R)-tetrahydro-2-furanyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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